

Cross-Validation of Experimental Findings on Hyperforin Dicyclohexylammonium Salt

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Compound of Interest

Compound Name: *Hyperforin dicyclohexylammonium salt*

Cat. No.: *B608025*

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of experimental findings related to **Hyperforin dicyclohexylammonium salt** (DCHA), a stable form of the active phloroglucinol derivative from *Hypericum perforatum* (St. John's Wort).[1] The dicyclohexylammonium salt is utilized to enhance the stability of hyperforin, which is otherwise unstable in the presence of light and oxygen.[2] At equivalent molar concentrations, the biological activity of the salt form is comparable to the free form. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visually represents associated signaling pathways to support further research and development.

Data Presentation: Quantitative Efficacy

The following tables summarize the key in vitro and in vivo experimental findings for Hyperforin DCHA across various therapeutic areas.

Table 1: In Vitro Cytotoxicity of Hyperforin DCHA

Cell Line	Cancer Type	IC50 (μM)	Assay	Reference
HT-1080	Human Fibrosarcoma	5 - 8	MTT Assay	[3] [4] [5] [6]
C-26	Murine Colon Carcinoma	5 - 8	MTT Assay	[3] [4] [5] [6]
B16-LU8	Murine Melanoma	5 - 8	MTT Assay	[3] [4] [5] [6]
SK-N-BE	Human Neuroblastoma	> 8	MTT Assay	[3] [4] [5] [6]
TRAMP-C1	Murine Prostate Carcinoma	> 8	MTT Assay	[3] [4] [5] [6]
FO-1	Human Melanoma	~3-4	BrdU Assay	[7]
A375	Human Melanoma	~3-4	BrdU Assay	[7]
SK-Mel-28	Human Melanoma	~3-4	BrdU Assay	[7]

Table 2: In Vitro Anti-Inflammatory and Neuroprotective Effects of Hyperforin DCHA

Target/Model	Effect	Effective Concentration (μM)	Assay	Reference
Leukocyte Elastase	Inhibition	IC50 = 3	Enzyme Activity Assay	[3] [4] [5] [6]
Cathepsin G	Inhibition	> 3	Enzyme Activity Assay	[3] [4] [5] [6]
Urokinase-type Plasminogen Activator	Inhibition	> 3	Enzyme Activity Assay	[3] [4] [5] [6]
MMP-2 and MMP-9	Inhibition	IC50 > 100	Enzyme Activity Assay	[3] [4] [5] [6]
TNF-α stimulated HaCaT cells	Suppression of MAPK and STAT3 phosphorylation	0.1, 1, 10	Western Blot	[7] [8]
Microvascular Tube Formation (HDMEC)	Inhibition	IC50 = 3.7	Tube Formation Assay	[8]
PC12 Cells	Neurite Outgrowth	1-10	Microscopy	[7]

Table 3: In Vivo Anti-Inflammatory and Antidepressant-like Effects of Hyperforin DCHA

Animal Model	Effect	Dosage	Administration Route	Reference
Carrageenan-induced paw edema (mice)	Reduced edema	0.25, 1, 4 mg/kg	Intraperitoneal (i.p.)	[9][10]
Imiquimod-induced psoriasis-like skin inflammation (mice)	Ameliorated skin lesions	5 mg/kg daily for 7 days	Intraperitoneal (i.p.)	[8]
Forced swimming test (rats)	Reduced immobility time	0.14 and 0.28 mg/kg	Intraperitoneal (i.p.)	[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and cross-validation of findings.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from standard methodologies for determining the cytotoxic effect of a compound on cultured cells.

- **Cell Seeding:** Plate cells (e.g., HT-1080, C-26) in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of Hyperforin DCHA (typically ranging from 1 to 30 μ M) and incubate for a specified period (e.g., 16, 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, add 10-20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

- **Formazan Solubilization:** Carefully remove the medium and add 100-150 μL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC_{50} value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Western Blot Analysis of MAPK and STAT3 Phosphorylation

This protocol outlines the steps to assess the effect of Hyperforin DCHA on protein phosphorylation in signaling pathways.

- **Cell Culture and Treatment:** Culture cells (e.g., HaCaT) to 70-80% confluency. Pre-treat cells with varying concentrations of Hyperforin DCHA (e.g., 0.1, 1, 10 μM) for a specified time (e.g., 2 hours) before stimulating with an agonist (e.g., 20 ng/mL $\text{TNF-}\alpha$) for a short period (e.g., 15-30 minutes).
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each cell lysate using a BCA protein assay kit.
- **SDS-PAGE and Protein Transfer:** Separate equal amounts of protein (20-40 μg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- **Immunoblotting:**
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies specific for the phosphorylated forms of MAPK (e.g., p-p38, p-ERK, p-JNK) and STAT3 overnight at 4°C.

- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to a loading control (e.g., β -actin or GAPDH) and/or the total protein levels.^[12]

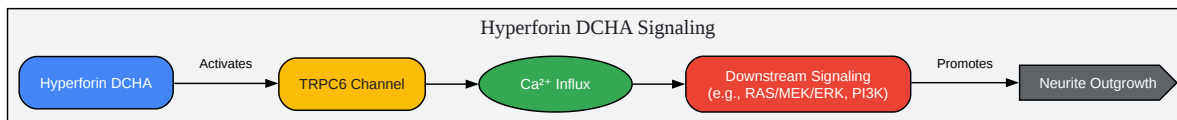
In Vivo Carrageenan-Induced Paw Edema in Mice

This is a standard model for evaluating the anti-inflammatory activity of compounds.

- Animal Acclimatization: Acclimate male Swiss mice (20-25 g) for at least one week before the experiment.
- Compound Administration: Administer Hyperforin DCHA (e.g., 0.25, 1, 4 mg/kg) or a vehicle control intraperitoneally (i.p.) 30-60 minutes before inducing inflammation. A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin) should be included.
- Induction of Edema: Inject 20-50 μ L of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each mouse.
- Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
- Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

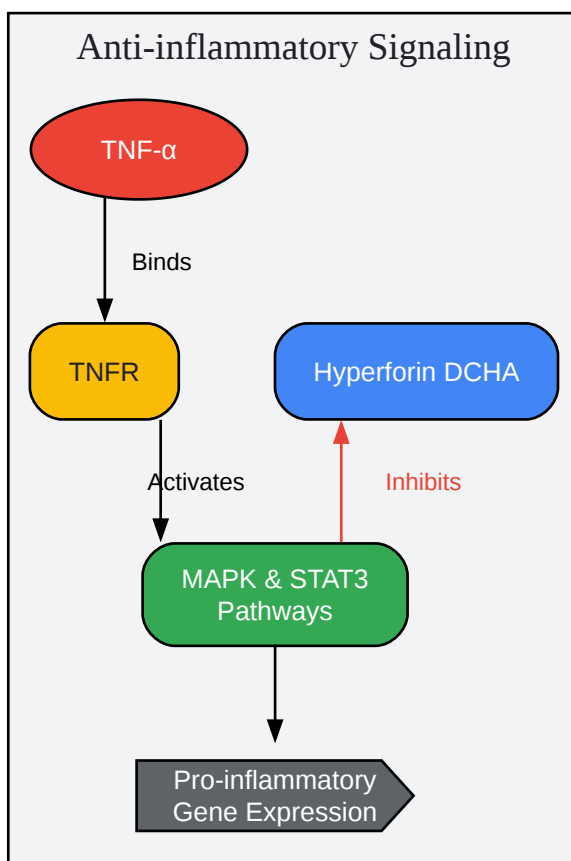
Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows associated with Hyperforin DCHA.



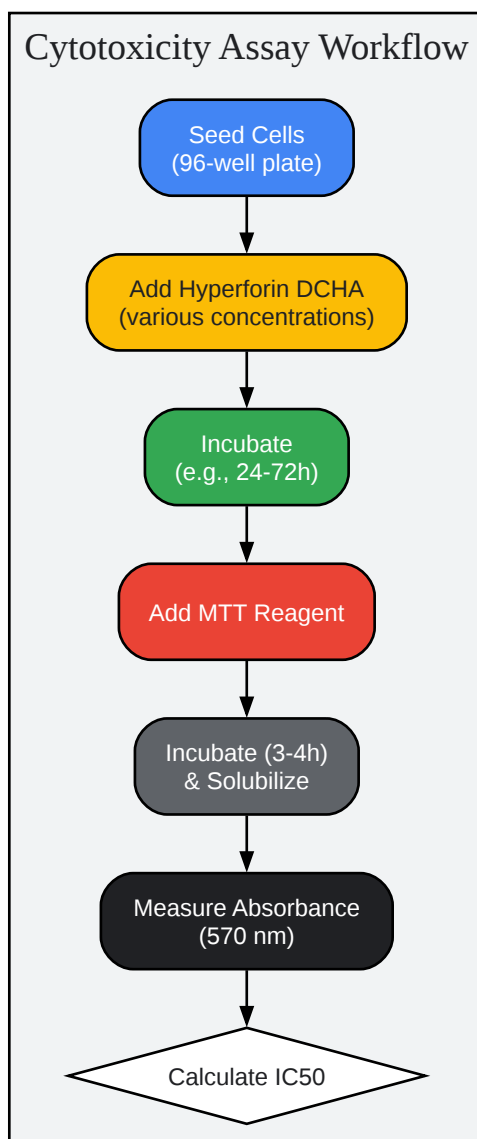
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Caption: TRPC6 activation pathway by Hyperforin DCHA.



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Caption: Inhibition of MAPK/STAT3 signaling by Hyperforin DCHA.



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Caption: Experimental workflow for the MTT cytotoxicity assay.

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